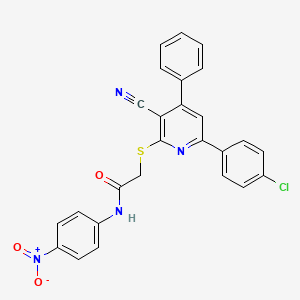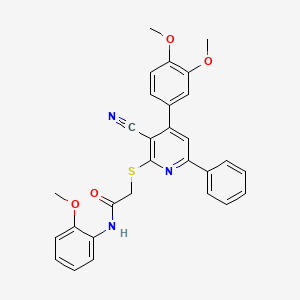
tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-n-boc-amino-1-[2-amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-boc-amino-1-[2-amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl (Boc) protectionCommon reagents used in these steps include Boc anhydride, pyrrolidine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-n-boc-amino-1-[2-amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or reduced functional groups.
Applications De Recherche Scientifique
3-n-boc-amino-1-[2-amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-n-boc-amino-1-[2-amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine that can participate in further biochemical interactions. The methoxy-phenyl group may enhance binding affinity to certain targets, while the pyrrolidine ring provides structural rigidity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(N-Boc-amino)phenylboronic acid: Similar in having a Boc-protected amino group and a phenyl ring.
3-(Boc-amino)phenylboronic acid pinacol ester: Shares the Boc-protected amino group and phenyl ring but differs in the ester functionality.
Uniqueness
3-n-boc-amino-1-[2-amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine is unique due to its combination of a pyrrolidine ring, Boc-protected amino group, and methoxy-phenyl substituent
Propriétés
Numéro CAS |
886364-99-4 |
|---|---|
Formule moléculaire |
C18H29N3O3 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
tert-butyl N-[1-[2-amino-1-(2-methoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C18H29N3O3/c1-18(2,3)24-17(22)20-13-9-10-21(12-13)15(11-19)14-7-5-6-8-16(14)23-4/h5-8,13,15H,9-12,19H2,1-4H3,(H,20,22) |
Clé InChI |
FLWOQQLEUGTSJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11770116.png)
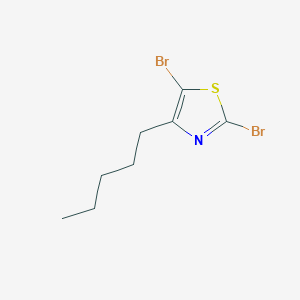
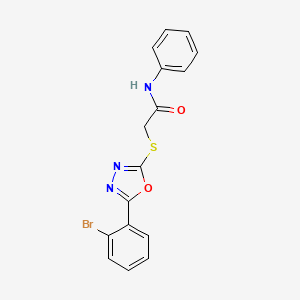
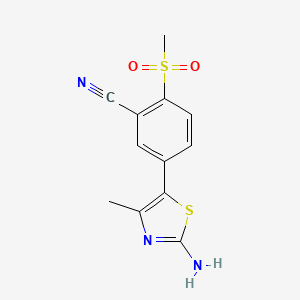
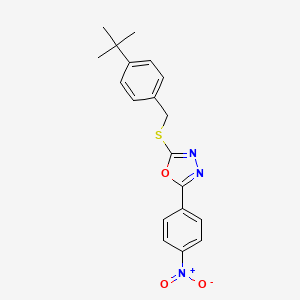
![1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone](/img/structure/B11770153.png)
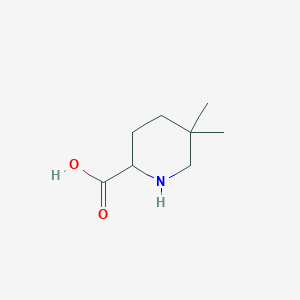
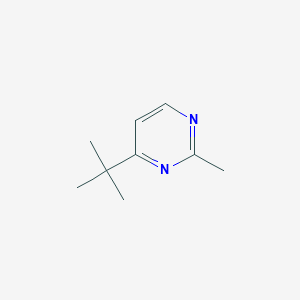

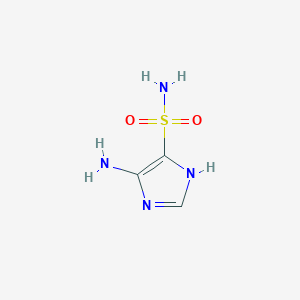
![3,5-Dimethylbenzo[d]isoxazole](/img/structure/B11770180.png)

